3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole

PAR4 antagonist platelet aggregation thromboembolic disorders

This dichlorinated imidazo[1,2-a]pyridine–1,2,5-thiadiazole is the preferred embodiment in the BMS/Université de Montréal PAR4 inhibitor patent (EP2847200A1). Its 3-ethyl/5-chloro/4-chloro substitution pattern delivers validated γ-thrombin-induced platelet aggregation antagonism. Generic analogs risk null activity. The NLT 98% purity grade removes halogenated intermediate interference in biophysical assays (SPR, ITC, TSA). Ideal for PAR4 lead optimization, kinome selectivity profiling (KINOMEscan), and anticancer phenotypic screening in PC3, A549, MCF-7, and DU-145 lines.

Molecular Formula C11H8Cl2N4S
Molecular Weight 299.2 g/mol
Cat. No. B11833121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole
Molecular FormulaC11H8Cl2N4S
Molecular Weight299.2 g/mol
Structural Identifiers
SMILESCCC1=C(N=C2N1C(=CC=C2)Cl)C3=NSN=C3Cl
InChIInChI=1S/C11H8Cl2N4S/c1-2-6-9(10-11(13)16-18-15-10)14-8-5-3-4-7(12)17(6)8/h3-5H,2H2,1H3
InChIKeyNCTMZACBNIGRRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole – Procurement-Ready Profile of an Imidazothiadiazole PAR4/Oncology Scaffold


3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole (CAS 1956370-94-7) is a dichlorinated imidazo[1,2-a]pyridine–1,2,5-thiadiazole hybrid with molecular formula C₁₁H₈Cl₂N₄S and MW 299.18 g·mol⁻¹ [1]. It belongs to the imidazothiadiazole class claimed in the Bristol-Myers Squibb/Université de Montréal PAR4 inhibitor patent family (EP2847200A1, CN108383858-A), where such compounds are described as selective protease-activated receptor 4 (PAR4) antagonists that inhibit γ-thrombin-induced platelet aggregation [2]. The compound is commercially available at ≥95%–98% purity from multiple suppliers and is positioned as a screening compound for medicinal chemistry programs targeting thrombosis, oncology, and kinase inhibition .

Why In-Class Imidazothiadiazole Analogs Cannot Substitute for 3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole in PAR4 and Oncology Programs


Within the imidazothiadiazole series disclosed in EP2847200A1 and CN108383858-A, PAR4 antagonism is exquisitely sensitive to the nature and position of substituents on both the imidazo[1,2-a]pyridine and thiadiazole rings [1]. The specific 3-ethyl, 5-chloro, and 4-chloro substitution pattern of this compound is explicitly enumerated in the patent's preferred embodiments, whereas even closely related analogs with methyl or unsubstituted variants fall outside the most potent activity cluster [1]. In the parallel anticancer chemotype space (imidazopyridine-thiadiazoles, 2022 Mannem et al.), IC₅₀ values vary by >1,000-fold (0.01–19.3 μM) across a set of only ten aryl-substituted analogs, demonstrating that minor structural perturbations abolish target engagement [2]. Generic substitution with an uncharacterized imidazothiadiazole therefore carries a high risk of null activity.

3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole – Quantitative Differentiation Evidence vs. Closest Analogs


PAR4 Target Engagement: 3-Chloro, 5-Chloro, 3-Ethyl Substitution Falls Within the Patent-Defined Preferred Activity Cluster

In EP2847200A1, the imidazothiadiazole series is stratified into exemplified compounds with measured PAR4 antagonist activity. The compound bearing the 3-ethyl, 5-chloro, and 4-chloro substitution pattern (the target compound) is explicitly cited among preferred embodiments, whereas analogs lacking the 3-ethyl group or with altered halogenation patterns are relegated to broader generic claims without demonstrated activity data [1]. The patent establishes that PAR4 antagonism in this series requires the combination of a substituted imidazo[1,2-a]pyridine and a 4-chloro-1,2,5-thiadiazole, with the 3-ethyl group contributing to potency optimization in structure-activity relationship (SAR) tables [1].

PAR4 antagonist platelet aggregation thromboembolic disorders

Anticancer Chemotype Potency Window: Imidazopyridine-Thiadiazole Scaffold Delivers IC₅₀ Values Spanning 0.01–19.3 μM, Demonstrating Extreme Substituent Sensitivity

Mannem et al. (2022) reported a series of ten aryl-substituted imidazopyridine-thiadiazole analogs (9a–j) with anticancer IC₅₀ values ranging from 0.01±0.008 μM to 19.3±7.65 μM against PC3, A549, MCF-7, and DU-145 cell lines [1]. The most potent compound (9j) achieved sub-100 nM activity, while the least active analog (9a) was >1,900-fold weaker, illustrating that the imidazopyridine-thiadiazole pharmacophore is exquisitely sensitive to substituent identity and position [1]. Although this study did not include the exact 3-chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole, it establishes the class-level precedent that replacing the 3-ethyl/5-chloro/4-chloro array with alternative substituents can alter potency by three orders of magnitude.

anticancer imidazopyridine-thiadiazole MTT assay

Commercial Purity Differentiator: NLT 98% vs. Standard 95% Grade Enables Stringent SAR and Biophysical Assay Reproducibility

Commercially, this compound is supplied at two distinct purity tiers: a standard 95% grade (AKSci, ChemicalBook) and a high-purity NLT 98% grade (MolCore) . For biophysical assays such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and X-ray crystallography, a 3% impurity difference can introduce confounding noise that obscures true SAR trends, particularly when impurities include halogenated synthetic intermediates with potential off-target activity . The NLT 98% grade mitigates this risk and is accompanied by ISO-certified quality management, making it the appropriate choice for fragment-based drug discovery (FBDD) and lead optimization campaigns.

purity quality control SAR reproducibility

Kinase Selectivity Potential: Imidazo-Thiadiazole Core is a Privileged CDK8/FGFR/FAK Inhibitor Scaffold with Demonstrated Target-Class Bias

The imidazo-thiadiazole core has been independently validated as a kinase inhibitor scaffold across multiple target classes. A CDK8 inhibitor series based on imidazo-thiadiazole was optimized from an HTS hit to a co-crystal structure (PDB: 5ICP), confirming the scaffold's ability to occupy the ATP-binding pocket with specific hinge-binding interactions [1]. Separately, a series of twenty imidazo[2,1-b][1,3,4]thiadiazole derivatives were profiled against the NCI-60 panel and pancreatic ductal adenocarcinoma models, with compound 10l demonstrating in vivo antitumor efficacy as a FAK inhibitor [2]. The 1,2,5-thiadiazole isomer present in the target compound introduces a distinct nitrogen atom topology compared to the 1,3,4-thiadiazole variants, which can redirect kinase selectivity profiles by altering hinge-region hydrogen-bonding geometry [3]. This topological distinction is not replicated by commercially available 1,3,4-thiadiazole analogs.

kinase inhibition CDK8 FGFR FAK selectivity

3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole – Evidence-Backed Application Scenarios for Procurement Decision-Making


PAR4 Antagonist Lead Optimization and Platelet Aggregation Screening

As a compound falling within the preferred substitution pattern of the BMS/Université de Montréal PAR4 inhibitor patent (EP2847200A1), this compound is suitable as a starting point or reference analog for PAR4 antagonist lead optimization programs [1]. Its 3-ethyl/5-chloro/4-chloro pattern aligns with the most extensively exemplified activity cluster, making it a strategic choice for establishing SAR around the imidazo[1,2-a]pyridine–thiadiazole core in γ-thrombin-induced platelet aggregation assays [1]. Use of the NLT 98% purity grade is recommended to minimize impurity interference in dose-response curve fitting.

Kinase Selectivity Panel Screening – 1,2,5-Thiadiazole Topological Isomer Exploration

The 1,2,5-thiadiazole ring topology in this compound provides a differentiated hydrogen-bonding geometry compared to the more common 1,3,4-thiadiazole kinase inhibitor scaffolds (e.g., CDK8 inhibitor PDB 5ICP; FAK inhibitor chemotype) [2][3]. This compound is appropriate for broad kinome selectivity profiling (e.g., DiscoverX KINOMEscan or Eurofins KinaseProfiler) to identify novel kinase targets addressable by the 1,2,5-thiadiazole isomer but not by 1,3,4-thiadiazole analogs [2].

Oncology Phenotypic Screening with Structural Class Benchmarking

Based on the imidazopyridine-thiadiazole anticancer SAR established by Mannem et al. (2022), where IC₅₀ values span 0.01–19.3 μM, this compound can serve as a structurally defined benchmark for phenotypic screening against PC3, A549, MCF-7, and DU-145 cancer cell lines [4]. Its distinct 3-ethyl and dual-chloro substitution pattern differs from the aryl-substituted analogs in Mannem et al., enabling exploration of alternative substituent vectors within the same chemotype space [4].

Fragment-Based Drug Discovery (FBDD) – High-Purity Starting Point for Structure-Guided Design

With MW 299.18 and a compact, halogen-rich structure amenable to X-ray crystallography and SPR, this compound meets fragment-like property criteria for FBDD campaigns [5]. The NLT 98% purity grade ensures that biophysical binding data (SPR, ITC, TSA) are not confounded by halogenated synthetic intermediates, which can act as competitive binders [5]. The two chlorine atoms provide electron density for unambiguous crystallographic placement, facilitating structure-guided elaboration.

Quote Request

Request a Quote for 3-Chloro-4-(5-chloro-3-ethylimidazo[1,2-a]pyridin-2-yl)-1,2,5-thiadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.